molecular formula C19H22N4O4S B11276233 Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate

Methyl 4-(2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamido)benzoate

Cat. No.: B11276233
M. Wt: 402.5 g/mol
InChI Key: CKOLVLMKDIJNCJ-UHFFFAOYSA-N
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Description

METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is notable for its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE typically involves multi-step organic reactions. One common method involves the initial formation of the thiazole ring, followed by the introduction of the cyclopentylcarbamoyl and acetyl groups. The final step involves esterification to form the methyl benzoate derivative. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities .

Scientific Research Applications

METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 4-(2-{2-[(CYCLOPENTYLCARBAMOYL)AMINO]-1,3-THIAZOL-4-YL}ACETAMIDO)BENZOATE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H22N4O4S

Molecular Weight

402.5 g/mol

IUPAC Name

methyl 4-[[2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C19H22N4O4S/c1-27-17(25)12-6-8-14(9-7-12)20-16(24)10-15-11-28-19(22-15)23-18(26)21-13-4-2-3-5-13/h6-9,11,13H,2-5,10H2,1H3,(H,20,24)(H2,21,22,23,26)

InChI Key

CKOLVLMKDIJNCJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCC3

Origin of Product

United States

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